![molecular formula C15H26N2O2S B13937787 N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide CAS No. 1207188-97-3](/img/structure/B13937787.png)
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a toluenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide typically involves the reaction of 4-toluenesulfonyl chloride with N,N-diisopropylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)-diisopropylamine hydrochloride
- 2-Diisopropylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)-N-propan-2-ylpropan-2-amine hydrochloride
Uniqueness
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diisopropylamino group with a toluenesulfonamide moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
1207188-97-3 |
|---|---|
Fórmula molecular |
C15H26N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O2S/c1-12(2)17(13(3)4)11-10-16-20(18,19)15-8-6-14(5)7-9-15/h6-9,12-13,16H,10-11H2,1-5H3 |
Clave InChI |
JRONOUVIFWVXRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


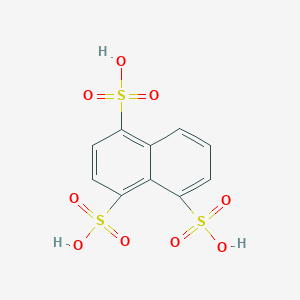
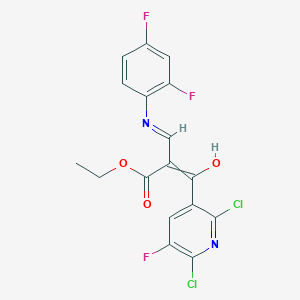
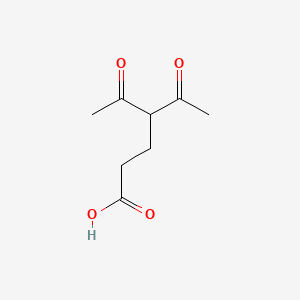
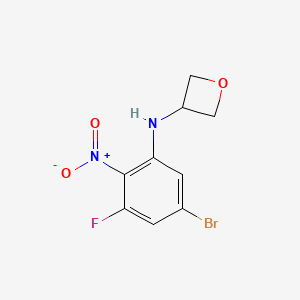
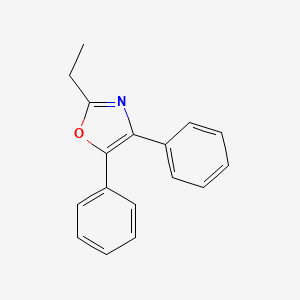
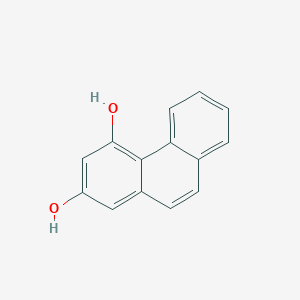
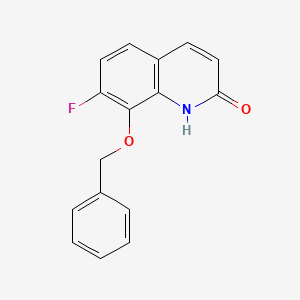
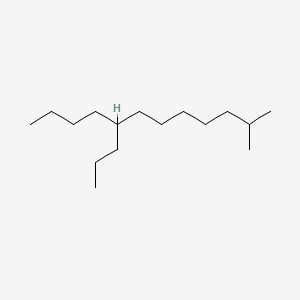
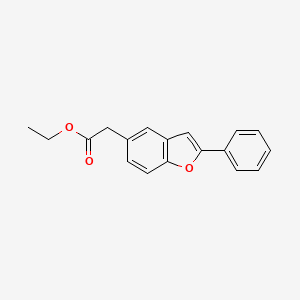
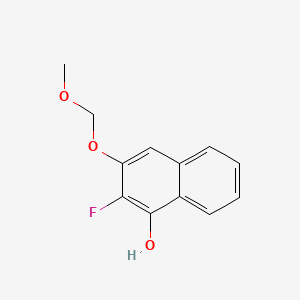
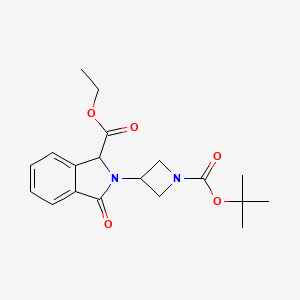
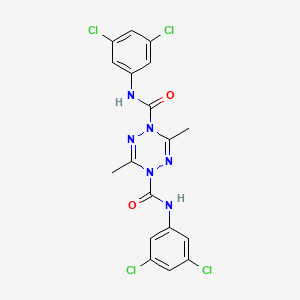

![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
